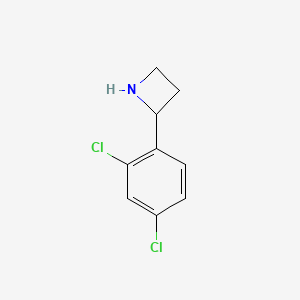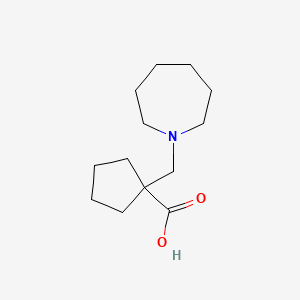
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azepane ring attached to a cyclopentane ring, with a carboxylic acid functional group. Its molecular formula is C13H23NO2, and it is often studied for its potential therapeutic and industrial applications .
準備方法
The synthesis of 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable linear precursor.
Attachment to Cyclopentane: The azepane ring is then attached to a cyclopentane ring through a series of reactions, often involving nucleophilic substitution or addition reactions.
Introduction of the Carboxylic Acid Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts .
化学反応の分析
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Piperidin-1-ylmethyl)cyclopentane-1-carboxylic acid: Similar structure but with a piperidine ring instead of an azepane ring.
1-(Morpholin-1-ylmethyl)cyclopentane-1-carboxylic acid: Contains a morpholine ring, offering different chemical properties.
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid: Features a pyrrolidine ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid group, which confer unique chemical and biological properties .
特性
分子式 |
C13H23NO2 |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
1-(azepan-1-ylmethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO2/c15-12(16)13(7-3-4-8-13)11-14-9-5-1-2-6-10-14/h1-11H2,(H,15,16) |
InChIキー |
SCFDXNHTQVOAAQ-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CC2(CCCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




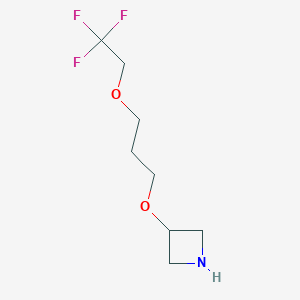


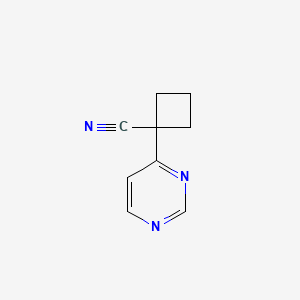
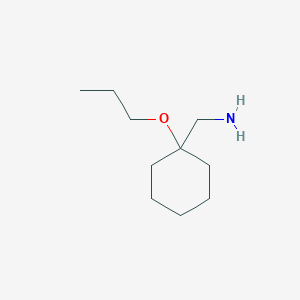
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)

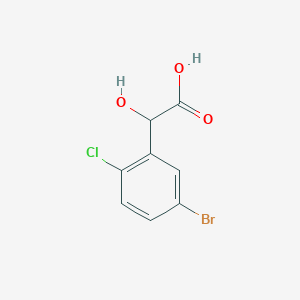
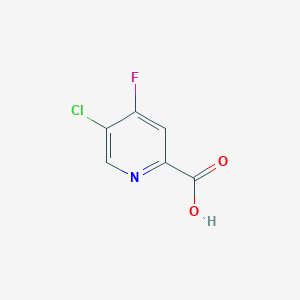

![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)
